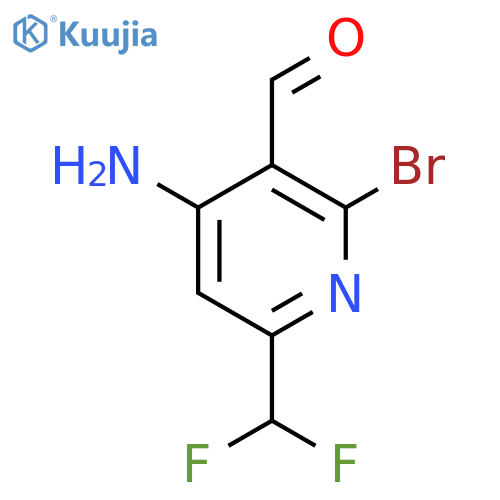Cas no 1805053-81-9 (4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde)

1805053-81-9 structure
商品名:4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde
CAS番号:1805053-81-9
MF:C7H5BrF2N2O
メガワット:251.028207540512
CID:4853541
4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde
-
- インチ: 1S/C7H5BrF2N2O/c8-6-3(2-13)4(11)1-5(12-6)7(9)10/h1-2,7H,(H2,11,12)
- InChIKey: BWQWVLGUNYOOKR-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=O)C(=CC(C(F)F)=N1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 56
4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069503-1g |
4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde |
1805053-81-9 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde 関連文献
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
1805053-81-9 (4-Amino-2-bromo-6-(difluoromethyl)pyridine-3-carboxaldehyde) 関連製品
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
